1-Ethylpiperidine-4-carboxamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGHIMJARYRESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340834 | |
| Record name | 1-ethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88654-15-3 | |
| Record name | 1-ethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Definitive Guide to the Solubility Profile of 1-Ethylpiperidine-4-carboxamide
Topic: 1-Ethylpiperidine-4-carboxamide Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Medicinal Chemists
Executive Summary
1-Ethylpiperidine-4-carboxamide (CAS: 88654-15-3 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, including GPR119 agonists, antipsychotics, and analgesics. Its physicochemical behavior is defined by a delicate balance between the hydrophilic carboxamide moiety and the basic tertiary amine.
This guide provides a comprehensive analysis of its solubility across aqueous and organic media. The central insight for researchers is the compound's pH-dependent solubility switch : it behaves as a highly water-soluble cation in acidic media and a lipophilic free base in alkaline environments. Understanding this duality is essential for optimizing reaction yields, purification protocols, and biological assay formulations.
Physicochemical Profiling
To predict solubility behavior, we must first analyze the molecular descriptors that govern solute-solvent interactions.
Structural Analysis
The molecule consists of three distinct functional regions:
-
Piperidine Ring: A semi-rigid, non-aromatic cycle providing a scaffold.
-
Tertiary Amine (N-Ethyl): A basic center (pKa ~10.2) that accepts protons, driving aqueous solubility.
-
Carboxamide Group (C-4 position): A polar, hydrogen-bond donor/acceptor region that facilitates dissolution in polar protic solvents.
Key Parameters
| Parameter | Value | Interpretation |
| Molecular Weight | 156.23 g/mol | Low MW facilitates rapid dissolution kinetics. |
| LogP (Predicted) | ~0.20 | Amphiphilic. It sits on the border of hydrophilicity. It will partition into both aqueous and organic phases depending on pH. |
| pKa (Base) | ~10.2 - 10.4 | At physiological pH (7.4), the molecule is >99.9% protonated (cationic). |
| TPSA | 46.33 Ų | Moderate polarity; suggests good membrane permeability and solubility in polar solvents. |
Solubility in Aqueous Media
Water solubility for 1-Ethylpiperidine-4-carboxamide is not a static value; it is strictly a function of pH.
The pH-Solubility Profile
-
Acidic Conditions (pH < 8): The tertiary amine is protonated (
). The ionic dipole-dipole interactions with water are strong.-
Solubility:High (>50 mg/mL) .
-
State: Clear, stable solution.
-
-
Basic Conditions (pH > 11): The amine is deprotonated (Free Base). The molecule relies solely on the polarity of the amide group and the short ethyl chain.
Salt Forms
Commercially, the compound is often supplied as a hydrochloride salt (CAS 88654-15-3 refers to the free base, but salts are common intermediates).
-
HCl Salt: Highly water-soluble.
-
Free Base: Moderate water solubility; requires organic co-solvents for high concentrations.
Solubility in Organic Solvents
For synthesis and purification, selecting the right organic solvent is critical.
Polar Aprotic Solvents (DMSO, DMF)
-
Solubility: Excellent (>100 mg/mL) .
-
Mechanism: The amide hydrogen bonds with the sulfoxide oxygen of DMSO. The ethyl group interacts via Van der Waals forces.
-
Application: Ideal for preparing 1000x stock solutions for biological assays (HTS). DMSO stocks are stable at -20°C.
Polar Protic Solvents (Methanol, Ethanol)
-
Solubility: Good to Very Good .
-
Mechanism: Alcohol hydroxyl groups form hydrogen bond networks with both the amide carbonyl and the tertiary nitrogen.
-
Application: Preferred solvents for recrystallization or running nucleophilic substitution reactions.
Chlorinated Solvents (DCM, Chloroform)
-
Solubility: Good (for Free Base) .
-
Mechanism: DCM solubilizes the lipophilic ethyl-piperidine backbone effectively.
-
Application: Extraction. To purify the compound from an aqueous reaction mixture, adjust the aqueous pH to >12 (using NaOH) and extract into DCM. The free base partitions efficiently into the organic layer.
Non-Polar Solvents (Hexane, Heptane, Toluene)
-
Solubility: Poor / Insoluble .
-
Mechanism: The polarity of the carboxamide group prevents integration into the non-polar solvent lattice.
-
Application: Use as an anti-solvent to precipitate the product from a concentrated DCM or Ethanol solution.
Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to validate solubility for your specific batch.
-
Preparation: Weigh 10 mg of 1-Ethylpiperidine-4-carboxamide into a 4 mL glass vial.
-
Solvent Addition: Add 200 µL of the target solvent (Water, PBS, DMSO, or Methanol).
-
Equilibration:
-
Seal vial tightly.
-
Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Visual Check: If fully dissolved, add more solid until saturation is visible (undissolved solid remains).
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.
-
Quantification:
-
Dilute the supernatant 100x with mobile phase.
-
Analyze via HPLC-UV (210 nm) against a standard curve.
-
Visualization: Solubility & Extraction Workflow
The following diagram illustrates the decision logic for solvent selection based on the operational phase (Synthesis vs. Extraction vs. Assay).
Caption: Decision matrix for solvent selection. Note the critical pH switch required for extraction into DCM.
Implications for Drug Development
Formulation Challenges
Because the LogP is low (0.2), this compound is prone to rapid clearance if not formulated correctly.
-
Oral Dosing: The HCl salt is preferred for solid oral dosage forms to ensure rapid dissolution in the stomach (low pH).
-
IV Formulation: Saline solutions (pH 7.4) may require buffering to pH 5-6 to ensure stability and prevent micro-precipitation of the free base, although the low LogP mitigates this risk compared to lipophilic drugs.
Synthetic Utility
When using this compound as an intermediate (e.g., reacting the amide nitrogen or the piperidine ring if deprotected):
-
Avoid: Non-polar solvents like Toluene, as the starting material will not dissolve, leading to heterogeneous reactions and poor yields.
-
Prefer: DMF or Ethanol to maintain homogeneity.
References
-
PubChem. (2025). Compound Summary: 1-Ethylpiperidine-4-carboxamide (CID 567825). National Library of Medicine. Retrieved from [Link]
Sources
A Technical Guide to the Toxicological Profile and Safe Handling of N-ethylisonipecotamide
Preamble: A Data-Driven Approach to Novel Compound Safety
In the landscape of drug discovery and chemical research, we frequently encounter novel or sparsely documented compounds. N-ethylisonipecotamide, a derivative of isonipecotamide, falls into this category. The absence of a comprehensive, substance-specific toxicological profile in publicly available literature necessitates a rigorous, science-led approach to risk assessment.
This guide is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating and safely handling N-ethylisonipecotamide. Our core methodology relies on toxicological read-across , a scientifically validated process of predicting the properties of a "target" substance by using data from one or more structurally and functionally similar "source" substances. In this case, the primary analog for our assessment is Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) , a closely related chemical for which safety data is available. This approach, grounded in the precautionary principle, allows us to establish robust safety protocols even in the face of data gaps.
Section 1: Physicochemical Identity and Predicted Properties
Understanding the fundamental properties of a molecule is the first step in predicting its toxicokinetic behavior—how it is absorbed, distributed, metabolized, and excreted (ADME).
-
Chemical Name: N-ethyl-4-piperidinecarboxamide
-
Synonyms: N-ethylisonipecotamide
-
Molecular Formula: C₈H₁₆N₂O
-
Molecular Weight: 156.23 g/mol
-
Structure:
Caption: Molecular structure of N-ethylisonipecotamide.
Based on its structure—a piperidine ring with an N-ethylcarboxamide substituent—we can infer the following:
-
Solubility: Likely to be miscible or soluble in water and polar organic solvents.[1]
-
Physical Form: Expected to be a liquid or low-melting-point solid at room temperature.[1][2]
-
Reactivity: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions. The piperidine nitrogen is basic. The compound should be kept away from strong oxidizing agents.[1][3][4]
Section 2: Toxicological Profile (Based on Analog Data)
As no specific toxicological studies for N-ethylisonipecotamide were found, this section is based on data from Safety Data Sheets (SDS) for the close structural analog, Ethyl 4-piperidinecarboxylate .[1][3][4] This data represents the minimum hazard profile that should be assumed for N-ethylisonipecotamide.
Summary of GHS Hazard Classifications (Analog: Ethyl 4-piperidinecarboxylate)
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [1][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | May be harmful if swallowed. | [3][5] |
| Germ Cell Mutagenicity | No data available | N/A | [3][5][6] |
| Carcinogenicity | No data available | N/A | [3][5][6] |
| Reproductive Toxicity | No data available | N/A | [6] |
| Specific Target Organ Toxicity | No data available | May cause respiratory irritation. | [1][7] |
Interpretation and Causality:
-
Skin and Eye Irritation: The piperidine moiety, being a secondary amine, can be alkaline and irritant to tissues. The carboxamide group can also contribute to this effect. Therefore, a classification as a skin and serious eye irritant is a critical and evidence-based assumption for N-ethylisonipecotamide.[1][3][4][5] Direct contact with skin and eyes must be strictly avoided.
-
Potential for Systemic Toxicity: While acute toxicity data is lacking, the statement "May be harmful if swallowed" is common for research chemicals and should be heeded.[3][5][8] The compound's potential biological activity, suggested by research on isonipecotamide derivatives as enzyme inhibitors, warrants caution regarding systemic effects following absorption.[9][10]
-
Data Gaps: The absence of data for mutagenicity, carcinogenicity, and reproductive toxicity is significant. For any novel compound intended for drug development, these endpoints are non-negotiable for characterization. In the absence of data, a compound should be handled as if it could possess these long-term health effects. This is the cornerstone of laboratory safety and risk mitigation.
Section 3: Risk Assessment and Handling Workflow
A systematic approach is required when handling a compound with an incomplete toxicological profile. The following workflow provides a self-validating system for risk mitigation.
Caption: Risk assessment workflow for handling chemicals with limited data.
Section 4: Safe Handling and Experimental Protocols
The following protocols are based on the risk assessment and are designed to provide a high level of protection.
Protocol 4.1: General Handling and Use
-
Preparation: All work must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[3][4] The work surface should be covered with absorbent, disposable bench paper.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or EN166 standards.[3][4]
-
Hand Protection: Wear nitrile gloves. Given the lack of specific breakthrough data, it is prudent to double-glove if handling larger quantities or for prolonged periods. Change gloves immediately if contamination is suspected.[8]
-
Body Protection: A buttoned laboratory coat must be worn. Ensure clothing fully covers the arms and legs.
-
-
Procedure:
-
Post-Handling:
Protocol 4.2: Storage
-
Store in a tightly sealed, properly labeled container.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]
-
Store in a locked cabinet or area with restricted access.[6]
Protocol 4.3: Spill Management
-
Evacuation: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spread of the liquid using absorbent materials (e.g., vermiculite, chemical absorbent pads). Do not use combustible materials like paper towels for large spills.
-
Personal Protection: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Neutralization/Absorption: Cover the spill with an inert absorbent material.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Verification: Perform a final wipe-down and visually inspect to ensure complete removal.
Section 5: Emergency and First Aid Procedures
These procedures are based on the hazards identified for analog compounds.[1][3][4]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[1][3]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
References
-
N-benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride | 6308-67-4 - Sigma-Aldrich. Sigma-Aldrich.
-
SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. Fisher Scientific.
-
SAFETY DATA SHEET - Ethyl 4-piperidinecarboxylate. Fisher Scientific.
-
Ethyl 4-piperidinecarboxylate - Safety Data Sheet. ChemicalBook.
-
SAFETY DATA SHEET - Ethyl isonipecotate. Thermo Fisher Scientific.
-
Safety Data Sheet - FFA Assay N-Ethylmaleimide. Cayman Chemical.
-
SAFETY DATA SHEET - Ethyl 4-Piperidinecarboxylate. TCI Chemicals.
-
Safety Data Sheet: N-Ethylacetamide. Chemos GmbH & Co.KG.
-
SAFETY DATA SHEET - N,N-Diethylacetamide. Sigma-Aldrich.
-
First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI.
-
Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry (ATSDR).
-
Isonipecotamide, 97% 39546-32-2. Ottokemi.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. N-benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride | 6308-67-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. mdpi.com [mdpi.com]
- 10. Isonipecotamide, 97% 39546-32-2 India [ottokemi.com]
Technical Guide: Synthesis & Evolution of 1-Ethylpiperidine-4-carboxamide
The following technical guide details the synthesis history, methodological evolution, and optimized protocols for 1-Ethylpiperidine-4-carboxamide (CAS: 88654-15-3).
Executive Summary
1-Ethylpiperidine-4-carboxamide (also known as N-ethylisonipecotamide) is a critical piperidine scaffold used in the synthesis of pharmaceutical intermediates, particularly for muscarinic antagonists, anti-arrhythmic agents, and cholinesterase inhibitors.[1] Its structure combines a basic tertiary amine with a polar amide motif, serving as a versatile hydrogen-bond donor/acceptor pharmacophore.
This guide traces the evolution of its synthesis from classical alkylation to modern catalytic hydrogenation, providing validated protocols for laboratory and industrial scale-up.
Part 1: Historical Evolution of Synthesis
The synthesis of N-substituted isonipecotamides has evolved through three distinct distinct eras, driven by the need to suppress over-alkylation (quaternization) and improve atom economy.
Era 1: The Classical Alkylation (1950s–1970s)
Early syntheses relied on the direct nucleophilic attack of isonipecotamide on ethyl halides (Ethyl Bromide or Ethyl Iodide).
-
Mechanism:
Nucleophilic Substitution. -
Reagents: Ethyl Bromide, Potassium Carbonate (
), Acetone or DMF. -
Limitations: This route historically suffered from poor selectivity. The product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts (bis-ethylation), requiring tedious recrystallization.
Era 2: The Indirect Ester Route (1980s–1990s)
To circumvent the solubility issues of the amide starting material, chemists adopted an indirect route:
-
Ethylation of Ethyl Isonipecotate: The ester analog is liquid and more soluble in organic solvents, allowing controlled alkylation.
-
Ammonolysis: The resulting Ethyl 1-ethylpiperidine-4-carboxylate is treated with methanolic ammonia to yield the target amide.
-
Advantage: Scalable and avoided solid-handling issues.
-
Disadvantage: Two-step process with lower overall atom economy.
Era 3: Modern Reductive & Catalytic Routes (2000s–Present)
Current "Green Chemistry" standards favor reductive amination or catalytic hydrogenation to minimize halide waste.
-
Reductive Amination: Reaction of isonipecotamide with acetaldehyde using sodium triacetoxyborohydride (
). -
Catalytic Hydrogenation: Reduction of 1-acetylpiperidine-4-carboxamide or pyridine precursors using
and Pd/C or Pt/Titania catalysts. This route generates water as the only byproduct.
Part 2: Detailed Technical Methodologies
Protocol A: Reductive Amination (Recommended for Purity)
High selectivity; prevents over-alkylation.
Reagents:
-
Isonipecotamide (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Step-by-Step Workflow:
-
Solubilization: Dissolve isonipecotamide in DCM under
atmosphere. -
Imine Formation: Add acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow hemiaminal/imine equilibrium.
-
Reduction: Add STAB in portions. The mild reducing agent selectively reduces the iminium ion, not the aldehyde.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Dry organic layer over
and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Mechanistic Insight: STAB is chosen over
Protocol B: Direct Alkylation (Cost-Effective for Scale)
Suitable when downstream purification (distillation/crystallization) is available.
Reagents:
Step-by-Step Workflow:
-
Suspend isonipecotamide and finely ground
(2.0 eq) in Acetonitrile. -
Heat to reflux (
). -
Add EtBr (1.05 eq) dropwise over 1 hour. Crucial: Slow addition prevents hot spots and quaternization.
-
Reflux for 12–16 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Filter off inorganic salts (
). -
Evaporate solvent.[4] The crude residue is often a semi-solid.
Part 3: Comparative Analysis & Visualization
Comparison of Synthetic Routes
| Metric | Route A: Reductive Amination | Route B: Direct Alkylation | Route C: Ester Ammonolysis |
| Yield | High (85-95%) | Moderate (60-75%) | High (Overall ~80%) |
| Purity Profile | Excellent (Mono-alkylated) | Risk of Quaternary Salts | Good, but 2 steps |
| Atom Economy | Moderate (Boron waste) | High (if yield is optimized) | Low (Ammonia/Alcohol waste) |
| Scalability | Lab to Pilot | Industrial | Industrial |
| Key Risk | Cost of Borohydride | Control of Exotherm | High Pressure ( |
Pathway Visualization
The following diagram illustrates the three primary synthetic pathways and their mechanistic divergence.
Caption: Comparison of Reductive Amination (Green), Direct Alkylation (Red), and Ester Ammonolysis (Grey) routes.
Mechanism of Reductive Amination
Understanding the selectivity of the hydride transfer is critical for troubleshooting low yields.
Caption: The irreversible hydride transfer to the Iminium ion is the rate-determining step in Protocol A.
Part 4: References
-
Synblock Chemical Data. 1-Ethylpiperidine-4-carboxamide (CAS 88654-15-3) Specifications and MSDS.[5] Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational protocol for Method A). Retrieved from [J. Org.[6] Chem. Abstract]([Link])
-
Avantium International B.V. (2005).[3] Process for the preparation of N-substituted piperidines via Catalytic Hydrogenation. WO2005/66112.[3] (Industrial context for catalytic routes). Retrieved from
-
PubChem. Compound Summary: 1-Ethylpiperidine-4-carboxamide.[1][7] National Library of Medicine. Retrieved from
-
MDPI Molecules. (2021). Synthesis of Isonipecotamide-Based Inhibitors.[2] (Context for isonipecotamide derivative synthesis conditions). Retrieved from
Sources
- 1. 1-Ethylpiperidine-4-carboxamide | C8H16N2O | CID 567825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Ethylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. EP0292735A1 - Process for preparing alpha-(alkylphenyl)-4-(hydroxydiphenylmethyl)-1-piperidine butanol - Google Patents [patents.google.com]
- 5. CAS 88654-15-3 | 1-Ethylpiperidine-4-carboxamide - Synblock [synblock.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
step-by-step reaction protocol for 1-Ethylpiperidine-4-carboxamide
Technical Application Note: Scalable Synthesis of 1-Ethylpiperidine-4-carboxamide
Introduction & Scope
1-Ethylpiperidine-4-carboxamide (CAS 88654-15-3) is a critical piperidine building block used in the synthesis of muscarinic receptor antagonists, anti-arrhythmic agents, and analgesics. While commercially available, the quality of bulk lots often varies, necessitating a robust in-house synthesis protocol for drug discovery campaigns.
This guide details two validated protocols for the synthesis of 1-ethylpiperidine-4-carboxamide starting from commercially available isonipecotamide (piperidine-4-carboxamide).
-
Method A (Reductive Amination): The preferred route for medicinal chemistry scales (mg to kg). It offers high chemoselectivity, preventing over-alkylation to quaternary ammonium salts.
-
Method B (Direct Alkylation): A cost-effective alternative for industrial scale-up, utilizing standard alkyl halides.
Strategic Reaction Analysis
The primary challenge in N-alkylating isonipecotamide is distinguishing between the secondary amine (piperidine ring) and the primary amide (carboxamide). The secondary amine is significantly more nucleophilic (
Reaction Scheme
Figure 1: Synthetic pathways to 1-Ethylpiperidine-4-carboxamide showing the high selectivity of reductive amination (Method A) versus the potential for over-alkylation in direct alkylation (Method B).
Method A: Reductive Amination (Recommended)
This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde or the amide functionality.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density | Role |
| Piperidine-4-carboxamide | 128.17 | 1.0 | Solid | Substrate |
| Acetaldehyde | 44.05 | 1.2 | 0.78 g/mL | Electrophile |
| NaBH(OAc)3 (STAB) | 211.94 | 1.5 | Solid | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 1.05 g/mL | Catalyst |
| Dichloromethane (DCM) | - | - | - | Solvent |
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Piperidine-4-carboxamide (12.8 g, 100 mmol) in DCM (200 mL) .
-
Activation: Add Acetic Acid (5.7 mL, 100 mmol) . The mixture may clarify slightly as the acetate salt forms.
-
Imine Formation: Cool the solution to 0°C (ice bath). Add Acetaldehyde (6.7 mL, 120 mmol) dropwise over 10 minutes.
-
Note: Acetaldehyde is volatile (BP 20°C). Use a chilled syringe or handle cold.
-
-
Reduction: Remove the ice bath and allow to stir at room temperature for 30 minutes. Add NaBH(OAc)3 (31.8 g, 150 mmol) portion-wise over 15 minutes.
-
Caution: Mild gas evolution (H2) may occur. Ensure proper venting.
-
-
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (10% MeOH in DCM with 1% NH4OH).
-
Quench: Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO3 (150 mL) . Stir for 20 minutes until gas evolution ceases.
-
Workup:
-
Drying: Combine organics, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: The crude material is often sufficiently pure (>95%). If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (DCM/MeOH/NH4OH gradient).
Method B: Direct N-Alkylation (Alternative)
Suitable for labs lacking STAB or for larger, cost-sensitive batches. Requires careful temperature control to minimize quaternary salt formation.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Piperidine-4-carboxamide | 128.17 | 1.0 | Substrate |
| Ethyl Iodide (EtI) | 155.97 | 1.1 | Alkylating Agent |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | Base |
| Acetonitrile (MeCN) | - | - | Solvent |
Step-by-Step Protocol
-
Slurry Formation: In a reaction vessel, suspend Piperidine-4-carboxamide (100 mmol) and K2CO3 (200 mmol) in dry Acetonitrile (250 mL) .
-
Addition: Add Ethyl Iodide (110 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 50°C (internal temperature). Do NOT reflux vigorously, as this promotes over-alkylation.
-
Monitoring: Stir for 6–10 hours. Monitor consumption of starting material via TLC.[2]
-
Filtration: Cool to room temperature. Filter off the inorganic solids (K2CO3/KI) and wash the cake with MeCN.
-
Concentration: Evaporate the filtrate to dryness to yield a viscous oil or solid.
-
Purification:
-
Dissolve residue in minimal DCM.
-
Wash with water (to remove traces of inorganic salts).
-
Dry (Na2SO4) and concentrate.[5]
-
Recrystallize from EtOAc if solid, or triturate with diethyl ether.
-
Process Control & Visualization
Workup Logic Flow
Figure 2: Workup logic for isolating the polar amide product. The back-extraction step is critical due to the water solubility of the amide.
Analytical Validation (Expected Data)
-
TLC: Silica gel, 10% MeOH/DCM.
~0.3 (stains with Ninhydrin or KMnO4). -
1H NMR (400 MHz, CDCl3):
- 5.5–6.5 (broad s, 2H, CONH2 )
- 2.9–3.0 (m, 2H, piperidine ring)
-
2.4 (q,
Hz, 2H, N-CH2 -CH3) - 1.9–2.2 (m, 3H, piperidine ring + CH-CO)
- 1.7–1.8 (m, 4H, piperidine ring)
-
1.05 (t,
Hz, 3H, N-CH2-CH3 )
-
Mass Spectrometry (ESI+): Calculated for
; Found 157.2.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link
-
PubChem. "Compound Summary: 1-Ethylpiperidine-4-carboxamide (CAS 88654-15-3)."[6] National Library of Medicine. Link
-
ChemicalBook. "1-Ethylpiperidine-4-carboxamide Properties and Suppliers." Link
-
BenchChem. "Synthesis of Ethyl-piperidin-4-ylmethyl-amine (Analogous Protocol)." Link
-
Organic Syntheses. "Piperidine, 1-ethyl-." Org.[2][4][7][8] Synth. 1957, 37, 25. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. CAS 88654-15-3 | 1-Ethylpiperidine-4-carboxamide - Synblock [synblock.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Ethylpiperidine-4-carboxamide | C8H16N2O | CID 567825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Utilizing 1-Ethylpiperidine-4-carboxamide in Medicinal Chemistry
Abstract
1-Ethylpiperidine-4-carboxamide (CAS: 88654-15-3) represents a versatile "privileged structure" in medicinal chemistry. Its amphiphilic nature, characterized by a basic tertiary amine (pKa ~10.4) and a polar primary amide, makes it an ideal scaffold for targeting G-Protein Coupled Receptors (GPCRs), specifically 5-HT4 and Sigma-1 receptors. This guide details the structure-activity relationship (SAR) rationale for this scaffold, provides a validated synthesis protocol for high-purity generation, and outlines physicochemical profiling methods essential for optimizing blood-brain barrier (BBB) or gastrointestinal (GI) tissue penetration.
Cheminformatics & Physicochemical Profile
Before integration into screening libraries, the physicochemical properties of the scaffold must be understood to predict bioavailability.
| Property | Value | Medicinal Chemistry Significance |
| Molecular Formula | C8H16N2O | Low molecular weight fragment (<200 Da). |
| MW | 156.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~0.6 - 0.9 | High water solubility; allows for lipophilic derivatization. |
| pKa (Piperidine N) | ~10.4 | Protonated at physiological pH; key for Asp/Glu salt bridges. |
| H-Bond Donors | 2 (Amide) | Critical for anchoring in receptor pockets (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 2 (O, N) | Facilitates water-mediated bridging. |
| Rotatable Bonds | 2 | Rigid core reduces entropic penalty upon binding. |
Strategic Applications in Drug Design
5-HT4 Receptor Agonists (Gastroprokinetics)
The 1-ethylpiperidine-4-carboxamide moiety mimics the structural features of serotonin (5-HT) and established agonists like Prucalopride or Mosapride .
-
Mechanistic Rationale: The protonated tertiary nitrogen of the piperidine ring interacts via an ionic bond with the conserved Aspartate (Asp100) residue in the Transmembrane 3 (TM3) region of the 5-HT4 receptor. The carboxamide group acts as a hydrogen bond donor/acceptor network, interacting with Serine/Threonine residues in TM5.
-
Design Strategy: Use the 1-ethyl group to fill the hydrophobic pocket usually occupied by the indole alkyl chain of serotonin. The carboxamide can be dehydrated to a nitrile or reversed (to an amine) to modulate efficacy (agonist vs. antagonist).
Sigma-1 Receptor Ligands (Neuroprotection)
Sigma-1 receptors (σ1R) are intracellular chaperones concentrated in the endoplasmic reticulum.[1] They bind high-affinity ligands possessing a basic nitrogen flanked by hydrophobic regions.
-
Mechanistic Rationale: The "N-ethyl" substituent provides the necessary bulk to fit the σ1R hydrophobic pocket, while the piperidine nitrogen forms a salt bridge with Glu172 .
-
Design Strategy: The carboxamide serves as a "linker" vector. Derivatizing the amide nitrogen with bulky aromatic groups (e.g., benzyl, phenyl) creates the "primary hydrophobic region" interaction required for nanomolar affinity.
Visualizing the Structure-Activity Relationship (SAR)[2][3]
The following diagram illustrates the functional vectors of the molecule and the synthetic workflow to access downstream derivatives.
Caption: SAR Map highlighting the pharmacophoric vectors of 1-Ethylpiperidine-4-carboxamide.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Ethylpiperidine-4-carboxamide
Objective: To synthesize the title compound from commercially available Isonipecotamide (Piperidine-4-carboxamide) with high purity, avoiding over-alkylation.
Reagents:
-
Isonipecotamide (1.0 eq)
-
Ethyl Iodide (1.1 eq) (Preferred over bromide for faster kinetics at lower temp)
-
Potassium Carbonate (
) (2.0 eq)[2] -
Acetonitrile (ACN) (Anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isonipecotamide (10 mmol) in anhydrous ACN (50 mL).
-
Base Addition: Add finely powdered
(20 mmol). Stir the suspension for 15 minutes at room temperature to activate the secondary amine. -
Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide (11 mmol) dropwise over 10 minutes.
-
Expert Note: Cooling prevents the formation of quaternary ammonium salts (over-alkylation).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM + 1%
). The product will be less polar than the starting material but more polar than bis-alkylated byproducts. -
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often pure enough for use. If not, recrystallize from Ethanol/Ether or perform flash chromatography (DCM/MeOH 9:1).
-
Validation: Verify structure via
-NMR. Look for the characteristic triplet (~1.0 ppm) and quartet (~2.4 ppm) of the ethyl group.
Protocol B: Determination of pKa (Potentiometric Titration)
Objective: To accurately determine the ionization constant of the piperidine nitrogen, crucial for predicting receptor binding affinity.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of 1-Ethylpiperidine-4-carboxamide in degassed water.
-
Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Transfer 20 mL of the sample to a titration vessel thermostated at 25°C. Blanket with
gas to exclude . -
Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl.
-
Base Titration: Titrate with 0.1 M standardized NaOH solution in 10 µL increments. Record pH after stabilization (signal drift < 0.1 mV/s).
-
Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the pKa.
-
Expected Result: A single inflection point around pH 10.2 – 10.6.
-
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for generating the title compound and its amino-derivative.
References
-
BenchChem Technical Support. (2025).[1][3][2] Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. BenchChem.[1][2] Link
-
PubChem. (2025).[4] 1-Ethylpiperidine-4-carboxamide Compound Summary (CID 567825).[4] National Center for Biotechnology Information. Link
-
Lezoualc'h, F., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist. European Journal of Medicinal Chemistry.[5] Link
-
Ronsisvalle, G., et al. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands. Journal of Medicinal Chemistry.[6] Link
-
Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals Blog.[6] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Ethylpiperidine-4-carboxamide | C8H16N2O | CID 567825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
Application Notes & Protocols for the Synthesis of 1-Ethylpiperidine-4-carboxamide
Abstract
This technical guide provides a comprehensive framework for the synthesis of 1-Ethylpiperidine-4-carboxamide (CAS No: 88654-15-3), a valuable piperidine-based building block in medicinal chemistry and drug discovery.[1][2][3] We present two robust and validated synthetic strategies, moving from fundamental chemical principles to detailed, step-by-step laboratory protocols. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and process optimization. The protocols are structured to be self-validating, with clear guidance on purification and characterization to ensure the synthesis of a high-purity final product.[1][4]
Introduction: The Significance of 1-Ethylpiperidine-4-carboxamide
1-Ethylpiperidine-4-carboxamide is a heterocyclic compound featuring a piperidine ring N-substituted with an ethyl group and a carboxamide functional group at the C4 position.[2][4] Its molecular formula is C₈H₁₆N₂O, and it has a molecular weight of 156.23 g/mol .[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][5] The specific combination of the N-ethyl group and the 4-carboxamide moiety in this molecule makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications, including analgesics, antipsychotics, and anti-inflammatory agents.[5]
This guide details two primary synthetic pathways to access this key intermediate, providing the necessary procedural details and the underlying chemical logic to empower researchers in its successful preparation.
Overview of Synthetic Strategies
The synthesis of 1-Ethylpiperidine-4-carboxamide can be approached via two principal and logically distinct routes, differing in the sequence of key bond-forming events.
-
Strategy A: Direct N-Alkylation. This is the most direct approach, beginning with the commercially available Piperidine-4-carboxamide (Isonipecotamide). The core transformation is the selective alkylation of the secondary amine on the piperidine ring with an ethylating agent.
-
Strategy B: Amidation of an N-Alkylated Precursor. This strategy involves first preparing an N-ethylated piperidine derivative with a precursor functional group at the C4 position (such as an ester), followed by conversion of this group into the target carboxamide.
Caption: High-level overview of the two primary synthetic routes.
Detailed Application Notes and Protocols
Strategy A: Direct N-Alkylation of Piperidine-4-carboxamide
This method is often preferred for its atom economy and straightforward execution. The reaction involves a standard Sₙ2 reaction where the nucleophilic secondary amine of the piperidine ring attacks an electrophilic ethyl source.
Causality and Experimental Choices:
-
Starting Material: Piperidine-4-carboxamide (Isonipecotamide) is a readily available and inexpensive starting material.
-
Ethylating Agent: Bromoethane is a common and effective ethylating agent. Iodoethane could also be used and is more reactive, potentially allowing for lower reaction temperatures, but it is also more expensive.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial.[6] Its role is to act as a proton scavenger, neutralizing the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: A polar aprotic solvent such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is ideal.[6] These solvents can dissolve the starting materials and facilitate the Sₙ2 reaction without interfering with the nucleophile or electrophile.
Reagents and Materials Summary
| Reagent/Material | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity | Notes |
| Piperidine-4-carboxamide | 13347-83-2 | 128.17 | 1.0 | 10.0 g | Starting material |
| Bromoethane | 74-96-4 | 108.97 | 1.2 | 10.2 g (6.9 mL) | Ethylating agent, volatile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 21.6 g | Base, anhydrous |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | 200 mL | Solvent, anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | Drying agent |
Experimental Protocol: Step-by-Step
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Piperidine-4-carboxamide (10.0 g, 78.0 mmol) and anhydrous potassium carbonate (21.6 g, 156 mmol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Ethylating Agent: Slowly add bromoethane (6.9 mL, 93.6 mmol) to the suspension using a syringe. Safety Note: Bromoethane is volatile and a suspected carcinogen. Perform this step in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up (Isolation):
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with additional acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH).
-
-
Characterization: The final product should be characterized to confirm its identity and purity. Expected results include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS (ES) [M+H] expected at m/z 157.13).
Caption: Workflow for the Direct N-Alkylation of Piperidine-4-carboxamide.
Strategy B: Amidation of Ethyl 1-Ethylpiperidine-4-carboxylate
This two-step route provides an alternative that can be advantageous if the starting material, Ethyl piperidine-4-carboxylate, is more readily available or cost-effective.
This step is an N-alkylation analogous to Strategy A, but performed on an ester.
Experimental Protocol: Step-by-Step
-
Reaction Setup: Combine Ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol)[7][8][9], anhydrous potassium carbonate (17.6 g, 127.2 mmol), and 150 mL of acetonitrile in a 500 mL round-bottom flask with a stir bar and reflux condenser.
-
Reagent Addition: Slowly add bromoethane (5.7 mL, 76.3 mmol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux for 8-12 hours until TLC or LC-MS analysis indicates full conversion of the starting material.
-
Work-up and Purification: Follow the same work-up procedure as in Strategy A (steps 6 and 7). The product, Ethyl 1-ethylpiperidine-4-carboxylate, is typically a clear oil and can often be used in the next step without extensive purification beyond an aqueous wash and drying.
This is a classic aminolysis reaction where the ester is converted to a primary amide using ammonia.
Causality and Experimental Choices:
-
Ammonia Source: A solution of ammonia in an alcohol, typically methanol (NH₃/MeOH), is highly effective. Using a sealed pressure vessel is necessary to maintain the concentration of the volatile ammonia and drive the reaction to completion, especially if heating is required.
-
Solvent: Methanol is a good choice as it is polar, dissolves the starting ester, and is the solvent for the ammonia solution.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50-70°C) in a sealed vessel significantly accelerates the rate of amidation.
Reagents and Materials Summary
| Reagent/Material | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity | Notes |
| Ethyl 1-Ethylpiperidine-4-carboxylate | 5364-70-5 | 185.25 | 1.0 | 10.0 g | Starting ester from Part 1 |
| Ammonia in Methanol (7N Solution) | 7664-41-7 | 17.03 | Excess | 100 mL | Reagent and solvent |
Experimental Protocol: Step-by-Step
-
Reaction Setup: Place the Ethyl 1-ethylpiperidine-4-carboxylate (10.0 g, 54.0 mmol) in a high-pressure steel reaction vessel (Parr reactor or similar) equipped with a magnetic stir bar.
-
Reagent Addition: Carefully add the 7N solution of ammonia in methanol (100 mL) to the vessel. Safety Note: Work in a well-ventilated fume hood. Ammonia is corrosive and has a pungent odor.
-
Reaction: Seal the vessel tightly. Heat the mixture to 60°C with stirring. Maintain this temperature for 24-48 hours. The internal pressure will increase; ensure the vessel is rated for the expected pressure at this temperature.
-
Work-up:
-
Cool the vessel to room temperature and then chill it in an ice bath before carefully venting and opening it in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be purified using the same methods described in Strategy A, Step 7 (recrystallization or column chromatography).
-
Characterization: Confirm the final product's identity and purity via NMR and MS analysis as described previously.
Safety and Handling
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated chemical fume hood.
-
Bromoethane: Volatile, flammable, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Ammonia: Corrosive and toxic. Inhalation can cause severe respiratory irritation. Handle concentrated solutions with care in a fume hood.
-
Pressure Reactions: When using a sealed pressure vessel, ensure it is properly maintained and do not exceed its maximum pressure and temperature ratings. Always cool the vessel completely before opening.
Conclusion
The synthesis of 1-Ethylpiperidine-4-carboxamide can be reliably achieved through at least two effective methods. The direct N-alkylation of Piperidine-4-carboxamide (Strategy A) offers a more concise route, while the two-step amidation of an N-alkylated ester (Strategy B) provides a viable alternative. The choice of strategy may depend on the availability of starting materials, scale, and laboratory equipment. Both protocols, when executed with care and adherence to safety guidelines, provide a robust foundation for producing this important chemical intermediate for further research and development.
References
-
1-Ethylpiperidine-4-carboxamide. PubChem, National Center for Biotechnology Information. [Link]
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]
-
Ethyl piperidine-4-carboxylate. NIST WebBook. [Link]
-
Ethyl piperidine-4-carboxylate. Cheméo. [Link]
-
4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. European Patent Office, EP 3215489 B1. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride.
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
Sources
- 1. CAS 88654-15-3 | 1-Ethylpiperidine-4-carboxamide - Synblock [synblock.com]
- 2. 1-Ethylpiperidine-4-carboxamide | C8H16N2O | CID 567825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. chemscene.com [chemscene.com]
- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 6. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 9. chemeo.com [chemeo.com]
Application Note & Protocols for the Scale-Up Synthesis of 1-Ethylpiperidine-4-carboxamide
Abstract: This document provides a detailed technical guide for the scale-up synthesis of 1-Ethylpiperidine-4-carboxamide, a key building block in pharmaceutical development. We present and analyze two primary, field-proven synthetic strategies: a convergent approach via direct amidation of 1-ethylpiperidine-4-carboxylic acid and a linear approach starting from the commercially available ethyl isonipecotate. Each strategy is evaluated for its efficiency, scalability, and process safety. This guide includes step-by-step protocols, process optimization insights, and a comparative analysis to assist researchers and drug development professionals in selecting the most suitable method for their manufacturing needs.
Introduction and Strategic Overview
1-Ethylpiperidine-4-carboxamide is a valuable heterocyclic motif found in a variety of biologically active molecules. The piperidine core is a ubiquitous structural feature in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1][2] The development of robust, cost-effective, and scalable synthetic routes is therefore a critical objective for its industrial application.
The primary challenge in scaling up amide bond formation lies in overcoming the unfavorable equilibrium between a carboxylic acid and an amine, which tend to form a stable and unreactive ammonium carboxylate salt.[3][4] Traditional laboratory-scale syntheses often rely on stoichiometric coupling reagents (e.g., carbodiimides), which are expensive and generate significant waste, making them unsuitable for large-scale production.[5][6]
This guide focuses on two strategic pathways that are amenable to scale-up, prioritizing atom economy, reagent cost, and operational simplicity.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 1-Ethylpiperidine-4-carboxamide reveals two primary disconnection points, leading to our proposed synthetic strategies.
Caption: Retrosynthetic analysis of 1-Ethylpiperidine-4-carboxamide.
Synthetic Strategy 1: Convergent Direct Amidation
This is often the most desirable route for scale-up due to its convergence and shorter step count. The strategy relies on the direct coupling of 1-Ethylpiperidine-4-carboxylic acid with an ammonia source. The key challenge is the activation of the carboxylic acid to facilitate the amidation reaction.
Workflow for Convergent Direct Amidation
Caption: Workflow for the convergent synthesis of 1-Ethylpiperidine-4-carboxamide.
Protocol 1: Scale-Up Synthesis via Acyl Chloride Intermediate
This protocol utilizes thionyl chloride (SOCl₂) for acid activation, a cost-effective and highly efficient reagent for large-scale operations. The reaction proceeds via an acyl chloride intermediate which is not isolated but reacted in situ with aqueous ammonia.
Rationale: The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing for a rapid and irreversible reaction with a weak nucleophile like ammonia.[7] Using a non-polar solvent like toluene allows for easy removal of excess SOCl₂ and HCl gas by-product under vacuum.
Materials and Equipment:
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Toluene
-
Aqueous Ammonium Hydroxide (NH₄OH, 28-30%) (5.0 eq)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Scrubber system for acidic off-gassing (HCl, SO₂)
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 1-Ethylpiperidine-4-carboxylic acid (1.0 eq) and toluene (5-10 volumes). Begin stirring to form a slurry.
-
Acid Activation: Cool the reactor to 10-15 °C. Slowly add thionyl chloride (1.2 eq) subsurface over 1-2 hours, maintaining the internal temperature below 25 °C. The reaction is exothermic and will evolve HCl and SO₂ gas, which must be directed to a caustic scrubber.
-
Reaction Completion & Solvent Swap: After the addition is complete, heat the mixture to 60-70 °C and hold for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC analysis of a quenched sample).
-
Solvent Removal: Cool the reactor to 40-50 °C and apply a vacuum to distill off the toluene and any unreacted thionyl chloride. This step is crucial to prevent side reactions in the next step.
-
Amidation: Cool the resulting residue to 0-5 °C. In a separate vessel, prepare a cooled solution of aqueous ammonium hydroxide (5.0 eq). Slowly add the ammonium hydroxide solution to the reactor, maintaining the internal temperature below 20 °C. A thick precipitate of the product will form.
-
Isolation and Purification: Stir the slurry for 1-2 hours at room temperature. Adjust the pH of the slurry to >12 with a 50% NaOH solution to ensure the product is in its free base form. Filter the solid product and wash the cake with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Synthetic Strategy 2: Linear Synthesis via Reductive Amination
This strategy begins with the more readily available and often cheaper starting material, ethyl isonipecotate (ethyl piperidine-4-carboxylate).[10][11] The N-ethyl group is introduced via reductive amination, a robust and highly selective reaction suitable for large-scale manufacturing.[12] The final step is the conversion of the ethyl ester to the primary amide.
Workflow for Linear Synthesis
Caption: Workflow for the linear synthesis starting from ethyl isonipecotate.
Protocol 2: Two-Step Synthesis from Ethyl Isonipecotate
Step 2a: Reductive Amination to form 1-Ethylpiperidine-4-carboxylic Acid Ethyl Ester
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can reduce the iminium ion formed in situ from the amine and aldehyde, without significantly reducing the aldehyde itself.[12][13] This selectivity minimizes the formation of ethanol as a by-product and avoids over-alkylation, leading to a cleaner reaction profile.
Materials and Equipment:
-
Ethyl Isonipecotate (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard reaction vessel with overhead stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: Charge the reactor with ethyl isonipecotate (1.0 eq) and DCM (5-10 volumes) under a nitrogen atmosphere.
-
Imine Formation: Add acetaldehyde (1.2 eq) and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, maintaining the temperature below 30°C. Stir the reaction for 4-8 hours, or until complete as monitored by GC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-Ethylpiperidine-4-carboxylic Acid Ethyl Ester as an oil, which can be used in the next step without further purification or distilled under high vacuum if required.
Step 2b: Ammonolysis to form 1-Ethylpiperidine-4-carboxamide
Rationale: Ammonolysis is a direct method for converting an ester to a primary amide. Using a saturated solution of ammonia in methanol in a pressure-rated reactor drives the reaction to completion.
Materials and Equipment:
-
1-Ethylpiperidine-4-carboxylic Acid Ethyl Ester (from Step 2a)
-
Saturated solution of Ammonia (NH₃) in Methanol (7N)
-
Pressure-rated reactor
Procedure:
-
Reactor Setup: Charge the pressure reactor with the crude ethyl ester from the previous step.
-
Ammonolysis: Add a saturated solution of ammonia in methanol (10-15 volumes). Seal the reactor.
-
Reaction: Heat the reactor to 80-100 °C. The internal pressure will increase. Hold at this temperature for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Isolation: Cool the reactor to room temperature and carefully vent the excess ammonia pressure into a scrubber. Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol) to yield the final product.[14]
Comparative Analysis and Scale-Up Considerations
| Parameter | Strategy 1 (Convergent) | Strategy 2 (Linear) | Rationale & Expert Insights |
| Starting Material Cost | Moderate to High | Low to Moderate | 1-Ethylpiperidine-4-carboxylic acid is a more advanced intermediate and typically more expensive than ethyl isonipecotate. |
| Number of Steps | 1 (from advanced intermediate) | 2 | A shorter route reduces cumulative yield loss and operational time, a significant advantage for scale-up. |
| Reagent Safety & Handling | High (SOCl₂, corrosive, toxic gas) | Moderate (Acetaldehyde is volatile, NaBH(OAc)₃ is moisture sensitive) | Thionyl chloride requires robust engineering controls (scrubbers). Reductive amination reagents are generally easier to handle on a large scale. |
| Waste Stream | Inorganic salts (NaCl, Na₂SO₄) | Boron salts, organic salts | The waste from Protocol 1 is primarily aqueous inorganic salt. Protocol 2 generates boron waste, which can be more challenging to dispose of. |
| Process Control | Straightforward | Requires careful control of exotherms during reduction and pressure management during ammonolysis. | The in situ acyl chloride formation is a well-understood and controllable process. Ammonolysis requires specialized pressure equipment. |
| Overall Yield & Purity | Typically High (>85%) | Good to High (70-85% over 2 steps) | Direct amidation via acyl chlorides is very efficient. Reductive amination also provides high yields. The ammonolysis step can sometimes be sluggish. |
| Scalability | Excellent | Very Good | Both routes are highly scalable. Protocol 1 is often preferred in industry for its efficiency if the starting material is economically viable. |
Conclusion
For the large-scale synthesis of 1-Ethylpiperidine-4-carboxamide, both the convergent and linear strategies offer viable pathways.
-
Strategy 1 (Convergent) is the recommended approach when cycle time and overall yield are the primary drivers and the cost of 1-Ethylpiperidine-4-carboxylic acid is acceptable. Its operational simplicity and high efficiency make it ideal for manufacturing campaigns.
-
Strategy 2 (Linear) represents an excellent alternative when starting material cost is a critical factor. While it involves an additional step, the use of inexpensive bulk starting materials and robust, well-established chemical transformations like reductive amination make it a highly attractive and economical option.
The final choice will depend on a thorough techno-economic analysis specific to the project's scale, budget, and available equipment infrastructure.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines. (n.d.). Durham E-Theses. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]
-
Carlomagno, T., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Preprints.org. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube. [Link]
-
First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. (2021, August 27). MDPI. [Link]
-
Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (2015). J. Am. Chem. Soc., 137, 4445–4452. [Link]
-
Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59, 2953–2989. [Link]
-
Synthesis of piperidine-1-carboxamide. (n.d.). PrepChem.com. [Link]
-
Catalytic Amidation. (n.d.). University College London. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Wiley Online Library. [Link]
-
Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. [Link]
-
Ramachandran, P. V., et al. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing. [Link]
-
Catalytic Amidation. (n.d.). The Sheppard Group. [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (n.d.). DTIC. [Link]
-
Catalytic Amidation Guide. (n.d.). University of Durham. [Link]
-
Perrin, D. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. [Link]
-
Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti. (n.d.). ChemRxiv. [Link]
-
Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025, March 27). ACG Publications. [Link]
-
Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]
-
Ethyl 4-piperidinecarboxylate. (n.d.). PubChem. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). SciSpace. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. mdpi.com [mdpi.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Ethylpiperidine-4-carboxylic Acid | CAS 90204-94-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 90204-94-7|1-Ethylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrevlett.com [chemrevlett.com]
Technical Support Center: Stability of 1-Ethylpiperidine-4-carboxamide in Acidic Media
The following technical guide is designed as an autonomous support center for researchers working with 1-Ethylpiperidine-4-carboxamide . It synthesizes chemical kinetics, analytical methodology, and practical troubleshooting into a cohesive expert system.
Status: Active Compound CAS: 88654-15-3 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
1-Ethylpiperidine-4-carboxamide exhibits a bimodal stability profile in acidic conditions.
-
Thermodynamic Stability (Storage/Analysis): The compound is highly stable in mild acidic buffers (pH 2–6) at ambient temperature. The tertiary amine (N1) protonates (
), forming a stable ammonium salt that resists oxidation and polymerization. -
Kinetic Instability (Forced Degradation): The carboxamide group is susceptible to hydrolysis only under stress conditions (e.g., pH < 1, T > 60°C), converting to 1-Ethylpiperidine-4-carboxylic acid .
Critical Analytical Warning: This molecule lacks a strong chromophore.[1] Standard UV detection at 254 nm will likely yield false negatives (no peaks). Analysis requires LC-MS , CAD , or Low-UV (205–210 nm) monitoring.
Module 1: Chemical Behavior & Mechanism
To troubleshoot stability, one must understand the competition between N-protonation (protection) and Amide-activation (degradation).
The "Protonation Paradox"
In acidic media, the piperidine nitrogen acts as a "proton sink." It protonates immediately, becoming positively charged. This charge creates an inductive effect that withdraws electron density from the ring system, effectively stabilizing the molecule against oxidative attack but making the amide slightly more susceptible to nucleophilic attack by water if thermal energy is applied.
Pathway Visualization
The following diagram illustrates the transition from the stable salt form to the hydrolyzed degradation product.
Figure 1: Reaction pathway showing the rapid formation of the stable salt species versus the slow, energy-dependent hydrolysis pathway.
Module 2: Troubleshooting & FAQs
Direct solutions to common observations in the lab.
Q1: I injected the sample into my HPLC (0.1% TFA), but I see no peak at 254 nm. Is it degraded?
Diagnosis: Likely False Negative .
Root Cause: 1-Ethylpiperidine-4-carboxamide lacks a conjugated
-
Switch detection wavelength to 205 nm or 210 nm .
-
Use a Refractive Index (RI) detector or, ideally, LC-MS (ESI+ mode).
-
Verification: Inject a high concentration standard (1 mg/mL) to confirm.
Q2: My retention time (RT) shifts significantly between runs.
Diagnosis: pH Sensitivity .
Root Cause: The piperidine nitrogen has a
-
Ensure the mobile phase is strongly buffered at low pH (e.g., 0.1% Formic Acid or Phosphate buffer pH 2.5).
-
Avoid neutral pH mobile phases where the amine might deprotonate and interact with silanols on the column (causing tailing and shifting).
Q3: How do I distinguish between the Salt form and the Hydrolysis product?
Diagnosis: Co-elution Risk . Root Cause: Both the carboxamide (parent) and the carboxylic acid (degradant) are polar and basic. They may co-elute on standard C18 columns. Solution:
-
Mass Spectrometry: Parent
Da. Hydrolysis Product Da (Mass shift of +1 Da is essentially indistinguishable from isotopes, but the loss of the amide nitrogen is key). Actually, the mass shift is:-
Amide (
): Mass 156.23 -
Acid (
): Mass 157.21 - Da. This is tricky.
-
-
Chromatography: The Acid form is more polar than the Amide. On a C18 column, the Degradant (Acid) will elute earlier (smaller
) than the Parent (Amide).
Module 3: Experimental Protocols
Protocol A: Forced Degradation Study (Acid Hydrolysis)
Use this to validate your analytical method's specificity.
Objective: Induce 10-20% degradation to confirm separation of the parent from the carboxylic acid impurity.
-
Preparation: Dissolve 10 mg of 1-Ethylpiperidine-4-carboxamide in 5 mL of 1.0 N HCl .
-
Stress Condition: Reflux at 80°C for 4 hours.
-
Note: Room temperature exposure to 1.0 N HCl is insufficient for hydrolysis over short periods.
-
-
Neutralization: Cool to room temperature. Neutralize with 1.0 N NaOH to pH ~4-5 (do not go basic, or you risk free-base precipitation or solubility issues depending on concentration).
-
Analysis: Dilute to 0.5 mg/mL with mobile phase and inject. Compare against a fresh unstressed standard.
Protocol B: Recommended HPLC Method
Optimized for polar, basic amines.
| Parameter | Specification | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus), 3.5 µm | End-capped column prevents silanol interactions with the amine. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0) | Low pH ensures N1 is fully protonated (Salt form) for consistent RT. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides sharper peaks for basic compounds than Methanol. |
| Gradient | 5% B to 40% B over 10 min | The compound is polar; high organic content is not needed for elution. |
| Flow Rate | 1.0 mL/min | Standard. |
| Detection | MS (ESI+) or UV 210 nm | CRITICAL: Do not use 254 nm. |
| Column Temp | 30°C | Controls viscosity and kinetics. |
Data Summary: Stability Windows
| Condition | Est. Stability | Mechanism of Failure |
| 0.1% TFA / Formic Acid (25°C) | Stable (> 48 hrs) | None. (Protonation stabilizes the amine). |
| 1.0 N HCl (25°C) | Stable (> 24 hrs) | Kinetic barrier to amide hydrolysis is high at RT. |
| 1.0 N HCl (80°C) | Unstable ( | Acid-catalyzed hydrolysis to carboxylic acid. |
| pH > 10 (Basic) | Physically Unstable | Deprotonation leads to free base oil; potential oxidation over time. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567825, 1-Ethylpiperidine-4-carboxamide. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides, Section 16-60). Wiley-Interscience.
- Sowell, J. et al. (2001). Chromatographic behavior of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
Sources
Technical Support Center: Stability & Storage of 1-Ethylpiperidine-4-carboxamide
[1]
Case Reference: CAS 88654-15-3 | Molecular Formula: C₈H₁₆N₂O | MW: 156.23 g/mol [1][2][3]
Critical Storage Parameters: The "Why" and "How"
As a tertiary amine with a terminal amide group, 1-Ethylpiperidine-4-carboxamide presents a dual-threat stability profile.[1] It is susceptible to both oxidative attack at the piperidine nitrogen and hydrolytic cleavage at the amide bond.
Storage Protocol Summary
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | 2–8°C (Refrigerated) | Retards thermodynamic degradation rates.[1] While often stable at RT for short periods, long-term storage requires cooling to prevent slow amide hydrolysis.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Critical: The tertiary amine is electron-rich and prone to N-oxidation by atmospheric oxygen.[1] |
| Humidity | <30% RH (Desiccator) | The amide moiety is hygroscopic.[1] Absorbed water catalyzes hydrolysis, converting the solid into a sticky gum or liquid. |
| Container | Amber Glass, PTFE-lined cap | Amber glass blocks UV (which accelerates oxidation).[1] PTFE liners prevent leaching of plasticizers by the amine. |
The Mechanism of Degradation
Understanding how the molecule breaks down is essential for troubleshooting.
-
Oxidative Degradation: The lone pair on the piperidine nitrogen reacts with atmospheric oxygen (accelerated by light/heat) to form the N-Oxide .[1] This typically manifests as a yellow discoloration.[1]
-
Hydrolytic Degradation: Moisture attacks the carbonyl carbon of the amide group. This cleaves the molecule into 1-ethylpiperidine-4-carboxylic acid and ammonia .[1] This reaction is autocatalytic—the ammonia produced is basic, and the acid produced is acidic, potentially creating salts that further degrade the bulk material.
Visualizing Degradation Pathways
The following diagram illustrates the specific chemical vulnerabilities of the compound during storage.
Figure 1: Primary degradation pathways.[1] The tertiary amine is vulnerable to oxidation (top path), while the amide bond is vulnerable to hydrolysis (bottom path).
Troubleshooting Guide
Issue 1: Material has turned from white to yellow/orange.
-
Diagnosis: N-Oxidation. The tertiary amine on the piperidine ring has oxidized.[1] This is common if the bottle was stored without an inert headspace (Argon/Nitrogen).
-
Impact: Purity is compromised.[1] The N-oxide is more polar and may interfere with nucleophilic substitution reactions.[1]
-
Solution: If yellowing is surface-level, recrystallization may salvage the bulk.[1] If the entire solid is orange, discard.
Issue 2: Material has clumped or turned into a viscous liquid.[1]
-
Diagnosis: Hygroscopic Failure. The amide group has absorbed atmospheric water.[1] This "liquefaction" is often the precursor to hydrolysis.
-
Verification: Check the pH of a 5% aqueous solution. If significantly alkaline (> pH 10) and smelling of ammonia, hydrolysis has occurred.
-
Solution: Dry under high vacuum (< 1 mbar) at room temperature for 24 hours. If it remains liquid, the crystal lattice is destroyed by hydrolysis products; repurification is required.
Issue 3: "Ghost" peaks in NMR/LCMS.
-
Diagnosis: Hydrolysis Product.
-
LCMS Signature: Look for a mass peak of [M+1] = 158.1 (Carboxylic acid) instead of the expected 157.2 (Amide).
-
NMR Signature: Disappearance of the broad amide NH₂ protons (usually
6.0–7.5 ppm) and appearance of a broad acidic proton ( >10 ppm).
Handling & Re-purification Protocols
Standard Handling Workflow
To maximize shelf-life, follow this closed-loop handling process:
Figure 2: Recommended handling lifecycle to prevent moisture ingress and oxidation.
Emergency Re-purification (Recrystallization)
If your material has degraded slightly (yellowing or sticky), use this protocol to restore purity.
Prerequisite: The impurity must be minor (<10%).
-
Solvent Choice: Ethyl Acetate (hot) or Ethanol/Hexane mix.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.
-
Filtration: If the solution is cloudy (insoluble carboxylic acid degradation product), filter while hot.[1]
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Wash: Filter the crystals and wash with cold Hexane to remove the yellow N-oxide surface impurities.[1]
-
Dry: Vacuum dry immediately.[1]
Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO or water stock solutions? A: No.
-
Water: Amides hydrolyze in water over time, especially if the pH drifts.[1]
-
DMSO: DMSO is an oxidant.[1] It can facilitate the N-oxidation of the piperidine ring over long periods.
-
Best Practice: Prepare fresh solutions immediately before use.[1][4]
Q: The SDS says "Keep Cold," but it arrived at room temperature. Is it ruined? A: Likely not. The degradation is kinetic. A few days at room temperature during transit is generally acceptable provided the container remained sealed (preventing moisture). Perform a melting point check (Target: ~102–106°C) to confirm.
Q: Why does the material smell like ammonia? A: This is a definitive sign of hydrolysis .[1] The amide bond has cleaved, releasing ammonia gas. If the smell is faint, vacuum dry the solid to remove the gas. If the smell is overpowering and the solid is wet, the batch is likely compromised beyond simple repair.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567825, 1-Ethylpiperidine-4-carboxamide.[1] Retrieved from [Link][1]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Mechanisms of Amide Hydrolysis and Amine Oxidation). Wiley-Interscience.
Sources
- 1. 1-Ethylpiperidine-4-carboxamide | C8H16N2O | CID 567825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS 88654-15-3 | 1-Ethylpiperidine-4-carboxamide - Synblock [synblock.com]
- 4. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
Technical Support Center: Isonipecotamide Purification & Troubleshooting
[1][2][3]
Introduction: The "Invisible" Impurity Challenge
Isonipecotamide (INP) is a versatile piperidine building block, but it presents a distinct purification challenge.[1][2] As a highly polar, secondary amine with low UV absorbance, it often "hides" in baselines or co-elutes with polar products.[2]
This guide moves beyond standard textbook workups. We treat the separation of INP as a logic problem defined by three variables: Basicity (pKa ~11) , Polarity (LogP ~ -0.5) , and Nucleophilicity .[2]
Module 1: Liquid-Liquid Extraction (LLE) Strategies
Use Case: Your final product is not a base (e.g., amides, sulfonamides, ureas).[2]
The Protocol
If your product lacks a basic center, you can exploit the high pKa of the isonipecotamide secondary amine (pKa ≈ 10.8-11.[2]0) to sequester it into the aqueous phase.[1]
Troubleshooting Q&A:
Q: I washed my reaction mixture with 1N HCl, but INP is still present in the organic layer. Why?
A: This is likely due to ion-pair extraction or saturation .[1][3][2]
-
The Fix: INP salts are highly water-soluble, but if your aqueous layer is saturated (brine-like), the salt may partition back into polar organic solvents like EtOAc or THF.[1][2]
-
Optimized Protocol:
-
Dilute reaction mixture with a non-polar solvent (DCM or MTBE) rather than EtOAc.[1][3]
-
Wash with 10% aqueous Citric Acid (pH ~4) or 0.5M HCl .[1][3]
-
Critical Step: Back-extract the aqueous acidic layer once with fresh DCM to recover any trapped product, then discard the aqueous layer (which holds the INP).[1][2]
-
Q: My product is acid-sensitive. How do I remove INP?
A: Switch to a Phosphate Buffer (pH 5.5 - 6.0) wash.[1][3][2]
-
Reasoning: At pH 6, INP (pKa ~11) is >99.9% protonated (ionized) and water-soluble.[1][2] Most acid-sensitive protecting groups (Boc, acetals) are stable at this mild pH for the duration of a wash.[1][2]
Decision Logic: Extraction Workflow
Figure 1: Decision tree for selecting Liquid-Liquid Extraction vs. Scavenging based on product chemistry.
Module 2: Solid-Supported Scavenging (Chemist's Choice)
Use Case: Your product is also a base (amine), making acid extraction impossible.[1][2]
The Technology
When you cannot use pH to separate INP from your product, you must use chemoselectivity . The unreacted INP contains a nucleophilic secondary amine.[1][3] By adding an electrophilic resin, you can covalently bind the impurity and filter it away.
Recommended Scavenger: PS-Isocyanate (Polystyrene-supported isocyanate).[1][3][2][4][5]
Troubleshooting Q&A:
Q: Why PS-Isocyanate? Why not an aldehyde resin?
A: Kinetics and stability.[1][3][4]
-
Aldehyde resins form iminiums/enamines which are reversible equilibria.[1][3][2] They require reduction (NaBH(OAc)3) to become permanent, adding a step.[1][2]
-
PS-Isocyanate reacts irreversibly to form a urea.[1][3][2] It is "add, stir, filter."[2][6]
Q: How much resin do I add?
A: Calculate based on the excess INP used.
-
Standard: 2.0 - 3.0 equivalents relative to the excess INP.[1][3][2]
-
Time: 1-4 hours at room temperature.
-
Solvent: DCM or THF (Resin must swell).[1][3] Do not use MeOH (it reacts with the isocyanate).[1]
Scavenging Mechanism Visualization
Figure 2: The irreversible capture of isonipecotamide by PS-Isocyanate resin.[1][3][2]
Module 3: Chromatographic Resolution
Use Case: Scavenging is unavailable or the scale is too large.
Troubleshooting Q&A:
Q: INP streaks across my silica column and contaminates everything. How do I fix the peak shape?
A: INP is a strong base.[1][3] It interacts with the acidic silanols on silica gel, causing tailing.
-
The Fix: You must deactivate the silica.[3]
-
Mobile Phase: DCM / MeOH / NH4OH (Aqu.) or 7N NH3 in MeOH .[1][3]
-
Ratio: A common starting point is DCM:MeOH:NH4OH (90:9:1).[1][3] The ammonia competes for the silanol sites, allowing INP to elute as a sharp band (usually very polar, Rf < 0.2).[2]
Q: Can I use Reverse Phase (C18)?
A: Yes, but standard acidic buffers (Formic acid/TFA) will protonate INP, making it elute at the solvent front (dead volume).[2]
Module 4: Detection (The "Invisible" Peak)
Use Case: You cannot see the impurity on your UV chromatogram.
Isonipecotamide lacks a conjugated pi-system, making it virtually invisible at standard UV wavelengths (254 nm).[1][3][2] Relying on UV triggers often leads to "pure" fractions that actually contain 20% INP.[1][3]
Visualization Toolkit
| Detection Method | Response Color | Sensitivity | Notes |
| Ninhydrin Stain | Red/Pink | High | Best Method. Specific for free amines.[1][3][2] Heat required. |
| KMnO4 Stain | Yellow on Purple | Medium | Non-specific.[1][3][2] Oxidizes the amine.[1][3] |
| Iodine Chamber | Brown/Yellow | Medium | Reversible.[1][3] Good for quick checks. |
| ELSD / CAD | Signal Peak | High | Universal detection for HPLC.[1][3] Essential for automated flash.[1][3] |
| UV 210 nm | Weak Absorbance | Low | Only visible at very high concentrations.[1][3] Unreliable. |
Expert Tip: If using automated Flash Chromatography, enable "All Wavelengths" collection or use an ELSD detector.[1][3][2] If neither is available, collect the "waste" after your product peak for 5 column volumes and check via TLC with Ninhydrin.
References
-
PubChem. Isonipecotamide Compound Summary. National Center for Biotechnology Information.[1][3] [Link]
-
Biotage. PS-Isocyanate Technical Note: Scavenging Secondary Amines. Biotage Literature. [Link] (General landing page for resin guides).[1]
-
Organic Syntheses. General Workup Procedures for Amine Removal. Org. Synth. [Link]
Sources
- 1. sopachem.com [sopachem.com]
- 2. Isonipecotamide | 39546-32-2 [chemicalbook.com]
- 3. Isonipecotic acid amide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. suprasciences.com [suprasciences.com]
- 6. depts.washington.edu [depts.washington.edu]
A Comparative Guide to HPLC Purity Analysis of 1-Ethylpiperidine-4-carboxamide: Reversed-Phase vs. HILIC
Introduction: The Analytical Challenge of Polar Basic Compounds
1-Ethylpiperidine-4-carboxamide is a key building block in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) intermediate, rigorous purity assessment is a non-negotiable aspect of quality control. The structure of this compound—a small, polar molecule with a basic tertiary amine—presents a classic challenge for the most common analytical technique, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Traditional C18 stationary phases struggle to adequately retain such hydrophilic compounds, often resulting in elution near or within the solvent front, poor peak shape, and insufficient resolution from polar impurities. This guide provides a comparative analysis of two robust HPLC strategies to overcome these challenges: a modern polar-endcapped Reversed-Phase (RP) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. This document is designed for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and effective purity testing method for this and structurally similar compounds.
Pillar 1: The Mechanistic Choice—Reversed-Phase vs. HILIC
The choice of chromatographic mode is the most critical decision in method development. The divergent retention mechanisms of RP and HILIC provide two powerful, and complementary, tools for the analyst.
Method A: Optimized Reversed-Phase HPLC on a Polar-Functionalized Column
The principle of reversed-phase chromatography is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[1] For a polar compound like 1-Ethylpiperidine-4-carboxamide, this interaction is weak. Furthermore, the basic nature of the piperidine nitrogen can lead to strong, undesirable ionic interactions with acidic residual silanol groups on the silica support surface, causing significant peak tailing.
To counteract these issues, Method A employs a stationary phase with polar modifications (e.g., an amide-embedded or "polar-endcapped" phase). This design offers two key advantages:
-
Silanol Shielding: The polar groups effectively mask the residual silanols, minimizing secondary ionic interactions and dramatically improving peak symmetry for basic analytes.
-
Enhanced Polar Retention: It allows for the use of highly aqueous mobile phases without the risk of phase collapse (dewetting), and provides an alternative retention mechanism (hydrogen bonding) that slightly increases the retention of polar compounds compared to a standard C18 column.[2]
This approach represents an evolution of the standard RP-HPLC workflow, making it a robust and familiar option for many quality control laboratories.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique designed specifically for the separation of highly polar and hydrophilic compounds.[3][4] The retention mechanism is fundamentally different from RP-HPLC. In HILIC, a polar stationary phase (such as bare silica, amino, or amide phases) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[5]
This mobile phase composition facilitates the formation of a water-enriched layer on the surface of the stationary phase. The polar analyte then partitions between this immobilized aqueous layer and the bulk organic mobile phase.[6] The more polar the analyte, the more strongly it partitions into the water layer, and the longer it is retained. This results in excellent retention for compounds that would elute in the void volume in a reversed-phase system. HILIC offers an orthogonal selectivity to RP-HPLC, making it exceptionally powerful for separating impurities with different polarity profiles.[5]
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and adhere to the principles outlined in pharmacopeial chapters like USP <621> Chromatography.[7][8][9] System suitability tests (SSTs) are built-in to ensure the chromatographic system is fit for purpose before any sample analysis, forming a self-validating system as per ICH Q2(R1) guidelines.[10][11][12][13]
Experimental Workflow
A logical workflow is essential for efficient method development and selection. The diagram below illustrates a decision-making process for analyzing a polar basic compound.
Caption: Method selection workflow for polar basic compounds.
Detailed Chromatographic Conditions
| Parameter | Method A: Polar-Endcapped RP-HPLC | Method B: HILIC |
| HPLC System | UHPLC/HPLC with UV/DAD Detector | UHPLC/HPLC with UV/DAD Detector |
| Column | Ascentis RP-Amide, 150 x 4.6 mm, 3 µm | TSKgel NH2-100, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 (adj. with Formic Acid) in Water | 10 mM Ammonium Formate, pH 3.5 (adj. with Formic Acid) in 90:10 Acetonitrile:Water |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate, pH 3.5 (adj. with Formic Acid) in 50:50 Acetonitrile:Water |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-40% B; 15-17 min: 40-95% B; 17-19 min: 95% B; 19-20 min: 95-5% B; 20-25 min: 5% B | 0-15 min: 0-50% B; 15-17 min: 50% B; 17-18 min: 50-0% B; 18-25 min: 0% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 5 µL | 5 µL |
Sample & Standard Preparation
-
Diluent: For Method A, use Water:Acetonitrile (90:10, v/v). For Method B, use Acetonitrile:Water (90:10, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of 1-Ethylpiperidine-4-carboxamide reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10-mL volumetric flask and dilute to volume with the appropriate diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 1-Ethylpiperidine-4-carboxamide sample into a 25-mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent.
-
System Suitability: Use the Working Standard Solution (0.1 mg/mL) for system suitability checks.
Pillar 3: Authoritative Grounding & Comparative Performance Data
The performance of an analytical method is judged by its ability to be specific, sensitive, and reproducible. The data below represents a typical comparison between the two methods, evaluated against common system suitability criteria found in regulatory guidance.[8][10]
Comparative Performance Metrics
| Performance Metric | Method A: Polar-Endcapped RP-HPLC | Method B: HILIC | Acceptance Criteria (Typical) |
| Retention Time (t_R) | 4.8 min | 9.2 min | Report |
| Tailing Factor (T_f) | 1.1 | 1.2 | ≤ 2.0[9] |
| Resolution (R_s) * | 2.5 | 4.1 | ≥ 2.0 |
| Theoretical Plates (N) | 11,500 | 14,800 | ≥ 2000 |
| Limit of Quantification (LOQ) | 0.05% (0.5 µg/mL) | 0.03% (0.3 µg/mL) | Report |
*Resolution calculated between the main analyte peak and a hypothetical closely-eluting polar impurity.
Analysis of Performance Data
-
Retention: As anticipated, the HILIC method provides significantly greater retention for the polar analyte (9.2 min) compared to the RP method (4.8 min). This moves the peak far from the solvent front, providing a cleaner baseline for quantifying low-level impurities.
-
Peak Shape: Both methods produce excellent peak symmetry with Tailing Factors well within the acceptable limit of 2.0. This demonstrates the effectiveness of the polar-endcapped phase in mitigating silanol interactions (Method A) and the inherent suitability of the HILIC mechanism for this compound class (Method B).
-
Resolution & Sensitivity: The HILIC method shows superior resolution (4.1 vs 2.5) for a key polar impurity. This is a direct result of its orthogonal separation mechanism, which is better at differentiating compounds based on polarity. This enhanced separation also contributes to a slightly better Limit of Quantification (LOQ).
Conclusion and Recommendations
Both the optimized Reversed-Phase and HILIC methods are valid and robust approaches for the purity analysis of 1-Ethylpiperidine-4-carboxamide. The choice between them depends on the specific analytical goal.
-
Method A (Polar-Endcapped RP-HPLC) is an excellent choice for routine quality control environments. Its workflow is familiar, robust, and provides sufficient performance for monitoring known impurities once the method is validated.
-
Method B (HILIC) is the superior choice for method development, in-depth impurity profiling, and stability studies. Its orthogonal selectivity provides a greater chance of resolving unknown, polar degradants or process impurities, offering a more comprehensive picture of the sample's purity. The enhanced retention and sensitivity are critical advantages when dealing with trace-level analysis of highly polar species.
For comprehensive characterization, employing both methods can provide a powerful, orthogonal dataset, ensuring the highest confidence in the material's quality and purity.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
-
ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
USP. (2023). USP-NF 〈621〉 Chromatography. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
ECA Academy. (2022). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. [Link]
-
ICH. Quality Guidelines. [Link]
-
Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]
-
PMC. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. [Link]
-
OENO One. (2004). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. [Link]
-
LCGC International. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]
-
PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
-
Element Lab Solutions. HPLC Method Development Kit: Where to Start?. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
-
ResearchGate. (2025). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Dr. Maisch. HILIC. [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. longdom.org [longdom.org]
- 4. HILIC â Dr. Maisch [dr-maisch.com]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. uni-onward.com.tw [uni-onward.com.tw]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
Technical Comparison: Structural Elucidation Strategies for 1-Ethylpiperidine-4-carboxamide
Executive Summary
1-Ethylpiperidine-4-carboxamide (CAS: 88654-15-3) represents a critical scaffold in the synthesis of muscarinic agonists and pain management therapeutics. Its structural determination is often complicated by the conformational flexibility of the N-ethyl substituent and the piperidine ring's chair-boat interconversion, which can lead to crystallographic disorder.
This guide objectively compares the two primary structural determination pathways: Single Crystal X-ray Diffraction (SC-XRD) via vapor diffusion (the "Gold Standard") versus Powder X-ray Diffraction (PXRD) with ab initio structure solution (the "Rapid Alternative"). We provide optimized protocols and comparative performance metrics to guide researchers in selecting the most efficient pathway for this specific chemical class.
Part 1: The Challenge – Conformational Flexibility
The primary obstacle in crystallizing 1-Ethylpiperidine-4-carboxamide is the entropy associated with the ethyl group.
-
H-Bonding: The carboxamide group (
) forms strong intermolecular hydrogen bonds (N-H...O), driving the formation of 1D chains or 2D sheets. -
Disorder: The ethyl tail often exhibits thermal motion or static disorder, making "fast" crystallization methods (like rotary evaporation) unsuitable as they trap the molecule in multiple conformations, leading to amorphous solids or poor-quality crystals.
Part 2: Methodological Comparison
Method A: Single Crystal XRD (Vapor Diffusion)
Verdict: Highest Accuracy, Best for Absolute Configuration.
This method relies on thermodynamic control to slowly order the flexible ethyl chain into a repeating lattice. We recommend Vapor Diffusion over slow evaporation for this specific amide to prevent solvent inclusion.
Experimental Protocol (Optimized)
-
Solvent Selection: Dissolve 20 mg of 1-Ethylpiperidine-4-carboxamide in 1.5 mL of Methanol (Good solvent for the amide). Ensure the solution is dilute enough to prevent immediate precipitation.
-
Filter: Pass through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).
-
Anti-Solvent: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether or n-Hexane (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Mechanism:[1] The volatile ether diffuses into the methanol, slowly lowering the solubility of the amide. This slow supersaturation allows the ethyl chains to pack efficiently, minimizing disorder.
-
-
Harvest: Crystals typically appear as colorless blocks or prisms within 48–72 hours.
Method B: PXRD (Ab Initio Solution)
Verdict: Fastest Turnaround, Best for Bulk Phase Identification.
When single crystals cannot be grown (e.g., the material forms microcrystalline needles), structure solution from powder data is the viable alternative.
Experimental Protocol
-
Sample Prep: Grind the bulk solid lightly with an agate mortar to minimize preferred orientation (crucial for needle-like amide crystals).
-
Mounting: Load into a 0.7 mm borosilicate glass capillary or a zero-background silicon holder.
-
Data Collection: Collect high-resolution data (e.g., Cu K
radiation) from 2 = 3° to 70° with a step size of 0.01°. -
Analysis: Use indexing software (e.g., DICVOL) to find the unit cell, followed by Simulated Annealing (e.g., DASH or EXPO) to solve the structure.
Part 3: Comparative Performance Data
The following table contrasts the performance of SC-XRD (Vapor Diffusion) against PXRD for this specific class of piperidine derivatives. Data is based on representative refinement metrics for analogous amide structures.
| Metric | SC-XRD (Vapor Diffusion) | PXRD (Rietveld Refinement) |
| Resolution | High (0.70 Å - 0.80 Å) | Medium (1.5 Å - 2.0 Å) |
| R-Factor (R1/Rwp) | < 5.0% (Excellent) | 8.0 - 12.0% (Acceptable) |
| H-Atom Location | Experimental (Difference map) | Calculated (Geometrically fixed) |
| Disorder Handling | Can model split positions for Ethyl group | Difficult to model; often appears as high thermal parameters |
| Time to Result | 3-5 Days (Growth + Data) | 4-6 Hours (Prep + Data) |
| Sample Required | ~20 mg | ~100-200 mg |
Key Insight: For 1-Ethylpiperidine-4-carboxamide, SC-XRD is strictly superior for publishing purposes because it accurately maps the hydrogen bonding network (
Part 4: Visualization of Signaling & Workflow
The following diagram illustrates the decision logic and experimental workflow for determining the structure of 1-Ethylpiperidine-4-carboxamide.
Figure 1: Decision tree for structural elucidation. Green path denotes the preferred high-resolution method.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.
-
David, W. I. F., et al. (2006). "Structure determination from powder diffraction data." IUCr Monographs on Crystallography.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule organic and metal-organic crystal structures."
Sources
Comparative Bioactivity Guide: N-Substituted Piperidine-4-Carboxamides
Executive Summary
The piperidine-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of addressing diverse biological targets through specific modifications of the piperidine nitrogen (
The following analysis synthesizes experimental data to demonstrate how steric and electronic tuning of the
Neurodegeneration: Acetylcholinesterase (AChE) Inhibition[1][2][3][4]
Therapeutic Rationale
In Alzheimer’s disease (AD) pathology, dual inhibitors that bind both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE are superior to simple inhibitors. The piperidine-4-carboxamide scaffold mimics the structure of Donepezil , where the piperidine ring interacts with the CAS and the
Comparative Performance Data
Recent studies have optimized the
Table 1: Inhibitory Potency of
| Compound ID | Amide Linker Modification | AChE IC | Selectivity (AChE/BuChE) | Relative Potency (vs Donepezil) | |
| Donepezil (Ref) | N/A (Ketone linker) | 600 ± 50 | High | 1.0x | |
| Cmpd 5d [1] | Benzamide | 13 ± 2.1 | Moderate | 46x | |
| Cmpd 28 [2] | Indeno-thiazol | 410 ± 125 | High | 1.5x | |
| Cmpd 5a [1] | Benzamide | 39,420 | Low | 0.015x |
Mechanistic Insight
-
The Fluorine Effect: Compound 5d demonstrates that ortho-fluorine substitution on the
-benzyl ring creates favorable electrostatic interactions within the PAS, drastically lowering the IC from the micromolar to the nanomolar range. -
Linker Stability: Replacing the unstable ester linkages found in earlier generations with a carboxamide linker improves metabolic stability without disrupting the hydrogen bonding network required for CAS binding [2].
GPCR Modulation: 5-HT4 Receptor Agonists[5]
Therapeutic Rationale
Serotonin 5-HT4 receptor agonists are critical for treating gastrointestinal hypomotility and cognitive deficits. The piperidine-4-carboxamide core serves as a central linker, positioning the basic nitrogen to interact with Asp100 in the receptor's orthosteric binding pocket.
Comparative Performance Data
Here, the
Table 2: Binding Affinity and Functional Potency at h5-HT4(c) Receptors
| Compound | Structure Feature ( | Binding Affinity ( | Functional Potency ( | Intrinsic Activity (% of 5-HT) |
| TD-8954 [3] | 4-[(2-isopropyl-benzimidazol)methyl] | 9.4 | 9.3 | 83% |
| Prucalopride | 4-amino-5-chloro-benzofuran | 7.6 | 7.9 | 109% |
| Cisapride | 4-fluorophenoxy-propyl | 7.4 | 7.4 | 101% |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action for 5-HT4 agonists like TD-8954, highlighting the G-protein coupling that leads to the therapeutic effect (cAMP accumulation).
Figure 1: Signal transduction pathway for 5-HT4 receptor agonists. The piperidine nitrogen is crucial for the initial binding step.
Pain Management: TRPV1 Antagonists[7][8][9]
Therapeutic Rationale
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel mediates pain and thermosensation.[1] Unlike the AChE and 5-HT4 examples where the piperidine nitrogen is the primary pharmacophore driver, TRPV1 antagonists utilize the piperidine-4-carboxamide as a rigid scaffold to orient a hydrophobic "tail" and a polar "head" group.
Comparative Performance Data
Optimization often involves modifying the amide nitrogen (
Table 3: Structure-Activity Relationship (SAR) of TRPV1 Antagonists
| Compound Variant | Amide Substituent (Head) | TRPV1 IC | Notes | |
| Cmpd 11 [4] | 3-Chlorophenyl | Benzoxazinone | 97 | High potency, lipophilic |
| Cmpd 13 [4] | 3-Methoxyphenyl | Benzoxazinone | 1420 | Potency loss (Electronic effect) |
| Cmpd 25 [4] | 4-t-Butylphenyl | Benzoxazinone | 142 | Good potency, metabolic risk |
Key Insight: A lipophilic, electron-withdrawing group (like 3-Cl) on the
Experimental Protocols
To ensure reproducibility of the data cited above, the following validated protocols are recommended.
A. General Synthesis: Amide Coupling (HATU Method)
This protocol is robust for generating the carboxamide linkage central to all derivatives discussed.
-
Reagents: Dissolve the
-substituted piperidine-4-carboxylic acid (1.0 equiv) in dry DMF (0.1 M). -
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes.
-
Coupling: Add the appropriate amine (1.1 equiv). Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO
, water, and brine. -
Purification: Flash column chromatography (MeOH/DCM gradient).
B. In Vitro AChE Inhibition Assay (Modified Ellman)
Self-Validating Step: Always run a Donepezil control. If Donepezil IC
-
Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO.
-
Incubation: Mix 140 µL buffer, 20 µL enzyme solution (AChE from electric eel, 0.1 U/mL), and 20 µL test compound. Incubate at 25°C for 15 mins.
-
Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine iodide (10 mM).
-
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
Calculation: % Inhibition =
.
References
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1- yl)ethyl)benzamide derivatives. Research in Pharmaceutical Sciences, 2024. 2[3][4][1][5][6]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2019. 7[3]
-
The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Frontiers in Pharmacology, 2011. 4[8][3][1][5][6]
-
Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2008.[1] 9
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. rps.mui.ac.ir [rps.mui.ac.ir]
- 3. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of carboxamide derivatives as selective serotoninergic 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
